N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide
Description
N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 2,4-difluorophenylamino group and a substituted phenyl ring.
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-15(9-23-28-11)19(27)24-14-4-2-3-12(7-14)18-10-29-20(26-18)25-17-6-5-13(21)8-16(17)22/h2-10H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBJBCHWDZLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The key steps include:
Formation of Thiazole Intermediate: The thiazole ring is synthesized by reacting 2,4-difluoroaniline with thiourea in the presence of an oxidizing agent such as iodine.
Formation of Isoxazole Intermediate: The isoxazole ring is formed by cyclization of a suitable precursor, such as a β-keto ester, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives .
Scientific Research Applications
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses . For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the provided evidence, focusing on molecular features, synthesis, and spectral characteristics.
Structural and Functional Differences
Heterocyclic Cores :
- The target compound combines thiazole and isoxazole moieties, distinguishing it from analogs with thiophene () or triazole cores (). The dual heterocyclic system may enhance binding specificity compared to single-core analogs .
- Compounds with triazole-thione groups () exhibit tautomerism, which is absent in the target compound due to its stable carboxamide linkage .
- Substituent Effects: The 2,4-difluorophenylamino group in the target compound is a common feature in antifungal and kinase-inhibitor scaffolds (e.g., diflufenican in ). This contrasts with 3,5-difluorophenyl or trifluoromethyl substituents in , which may alter electronic properties and bioavailability .
Synthesis and Purity :
- Thiophene-carboxamide analogs () show significant purity variability (42% vs. 99%), likely due to challenges in nitro-group incorporation. The target compound’s synthesis route is undefined in the evidence, but its structural similarity to ’s isoxazole-carboxamide suggests comparable coupling strategies (e.g., HATU-mediated amidation) .
Spectral and Crystallographic Insights
IR/NMR Trends :
- The absence of a C=O band (~1663 cm⁻¹) in triazole-thiones () contrasts with the target compound’s carboxamide carbonyl, which would exhibit a strong νC=O signal near 1680 cm⁻¹ .
- LCMS data for thiophene-carboxamides () confirm molecular weights (e.g., 429.35 g/mol for C₁₆H₁₀F₃N₃O₄S₂), providing a benchmark for the target compound’s expected mass (~430–450 g/mol) .
Crystallography :
- Fluorophenyl-containing thiazoles () adopt planar conformations with perpendicular aryl groups, suggesting similar spatial arrangements in the target compound’s difluorophenyl-thiazole moiety .
Biological Activity
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 389.4 g/mol. The structural components include a thiazole ring, an isoxazole moiety, and a difluorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds in this class showed significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) in both 2D and 3D assays .
- Antimicrobial Properties : Thiazole derivatives have also been reported to possess antimicrobial activity against various pathogens. In vitro studies suggest that certain derivatives can effectively inhibit the growth of bacteria and fungi .
The mechanisms by which this compound exerts its effects can include:
- DNA Interaction : Many thiazole derivatives interact with DNA by binding to the minor groove or intercalating between base pairs, which can lead to inhibition of DNA replication and transcription .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as protein kinases or demethylases, thereby disrupting cancer cell survival pathways .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Antitumor Efficacy : A study investigating the antitumor potential of thiazole derivatives found that certain compounds exhibited IC50 values as low as 6.26 μM against HCC827 lung cancer cells in 2D assays, indicating strong antitumor activity .
- Antimicrobial Activity : Another research highlighted the antifungal activity of thiazole derivatives against Candida albicans, with some compounds showing MIC values comparable to standard antifungal agents like ketoconazole .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
